2,2/'-(Ethylenebis(oxy))bis(1,3,2-dioxaborolane)
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Overview
Description
1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- is a boron-containing compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes two boron atoms connected by an ethylene bridge through oxygen atoms. Its distinctive properties make it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of pinacolborane with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boranes or other boron-containing species.
Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a wide range of boron-containing compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its ability to form stable boron-oxygen bonds. This property allows it to interact with various molecular targets, such as enzymes and receptors, by forming covalent bonds with hydroxyl or amino groups. The compound can also participate in catalytic cycles, where it acts as a catalyst or co-catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: This compound has a similar boron-oxygen structure but with pinacol groups instead of ethylene bridges.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a similar dioxaborolane structure but different substituents.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and enhances its stability in various chemical reactions .
Properties
CAS No. |
1135-51-9 |
---|---|
Molecular Formula |
C6H12B2O6 |
Molecular Weight |
201.78 g/mol |
IUPAC Name |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H12B2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
InChI Key |
JUHHPHPMDHWWQW-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCOB2OCCO2 |
Canonical SMILES |
B1(OCCO1)OCCOB2OCCO2 |
1135-51-9 | |
Origin of Product |
United States |
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